molecular formula C16H15NO B11869439 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- CAS No. 130820-62-1

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-

Cat. No.: B11869439
CAS No.: 130820-62-1
M. Wt: 237.30 g/mol
InChI Key: NNMBEXQFNNSIOJ-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 4-methylphenyl group at the 2-position and a dihydro group at the 2,3-positions further distinguishes this compound. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminobenzamide with an aldehyde in the presence of a catalyst. For example, succinimide-N-sulfonic acid can be used as a mild and efficient catalyst to facilitate this reaction . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- may involve large-scale cyclocondensation reactions using cost-effective and reusable catalysts. Copper benzenesulfonate has been identified as an effective catalyst for the one-pot three-component cyclocondensation of isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in aqueous solution . This method offers the advantages of high efficiency, low cost, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction may result in the formation of dihydroquinolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.

Properties

CAS No.

130820-62-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3

InChI Key

NNMBEXQFNNSIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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